molecular formula C21H28N4O3S B2602985 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 923174-82-7

2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2602985
CAS No.: 923174-82-7
M. Wt: 416.54
InChI Key: COOKQLJXLRBYOM-UHFFFAOYSA-N
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Description

“2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide” is a complex organic compound that features a variety of functional groups, including an imidazole ring, a sulfanyl group, and a substituted acetamide. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound could have a range of applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving imidazole derivatives.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the sulfanyl group: This can be achieved by reacting the imidazole derivative with a thiol compound under suitable conditions.

    Attachment of the acetamide moiety: The final step involves the acylation of the intermediate with 2,4-dimethylphenylacetyl chloride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The imidazole ring and the acetamide moiety may participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to enzymes: Inhibition or activation of enzyme activity.

    Interaction with receptors: Modulation of receptor signaling pathways.

    Disruption of cellular processes: Interference with cellular metabolism or signaling.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide: can be compared with other imidazole derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other imidazole derivatives.

Properties

IUPAC Name

N-cyclopentyl-2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-14-7-8-18(15(2)9-14)24-20(28)13-29-21-22-10-17(12-26)25(21)11-19(27)23-16-5-3-4-6-16/h7-10,16,26H,3-6,11-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOKQLJXLRBYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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